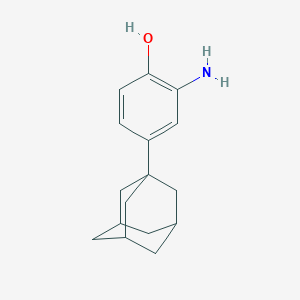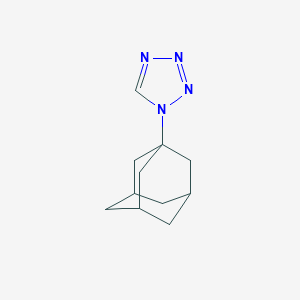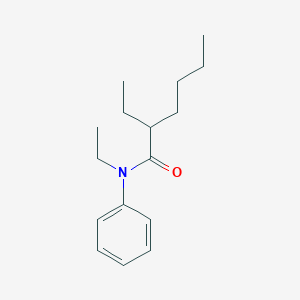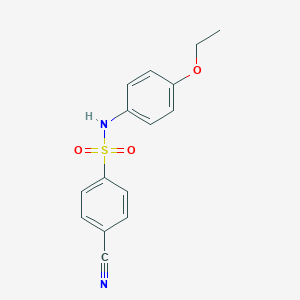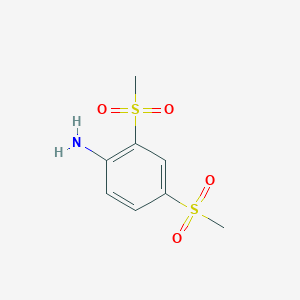
2,4-Bis(methylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(methylsulfonyl)aniline, also known as BSA, is an organic compound with the chemical formula C9H12N2O4S2. It is a white crystalline solid that is soluble in organic solvents. BSA has been found to possess several biological activities, making it a promising candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylsulfonyl)aniline is not fully understood. However, it has been proposed that 2,4-Bis(methylsulfonyl)aniline inhibits the activity of COX-2 and MMPs by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in inflammation and cancer progression.
Biochemical and Physiological Effects
2,4-Bis(methylsulfonyl)aniline has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2,4-Bis(methylsulfonyl)aniline has also been found to inhibit the proliferation and migration of cancer cells. Additionally, 2,4-Bis(methylsulfonyl)aniline has been shown to have a protective effect on the liver, reducing liver damage caused by acetaminophen toxicity.
Advantages and Limitations for Lab Experiments
2,4-Bis(methylsulfonyl)aniline has several advantages for lab experiments. It is readily available and can be synthesized using a well-established method. 2,4-Bis(methylsulfonyl)aniline is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to using 2,4-Bis(methylsulfonyl)aniline in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, 2,4-Bis(methylsulfonyl)aniline has a low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
2,4-Bis(methylsulfonyl)aniline has shown promising results in several scientific research applications. However, there is still much to be learned about its mechanism of action and potential therapeutic uses. Future research should focus on elucidating the molecular mechanisms of 2,4-Bis(methylsulfonyl)aniline's biological activities and identifying its potential therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of 2,4-Bis(methylsulfonyl)aniline in animal models and human clinical trials.
Synthesis Methods
2,4-Bis(methylsulfonyl)aniline can be synthesized by reacting 2,4-dinitrochlorobenzene with dimethyl sulfone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield 2,4-Bis(methylsulfonyl)aniline. This synthesis method has been well-established in the literature and has been used in several studies.
Scientific Research Applications
2,4-Bis(methylsulfonyl)aniline has been found to possess several biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2,4-Bis(methylsulfonyl)aniline has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play important roles in inflammation and cancer progression, making 2,4-Bis(methylsulfonyl)aniline a potential therapeutic agent for these diseases.
properties
Product Name |
2,4-Bis(methylsulfonyl)aniline |
|---|---|
Molecular Formula |
C8H11NO4S2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2,4-bis(methylsulfonyl)aniline |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,9H2,1-2H3 |
InChI Key |
VCSNPTXBUJEECX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
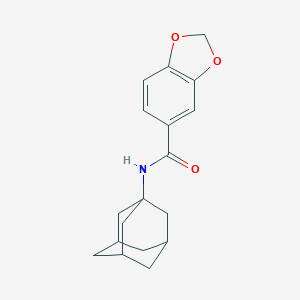
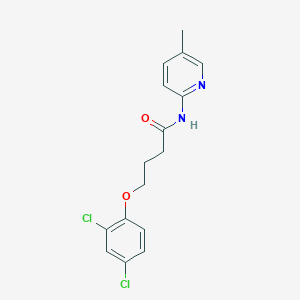


![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)

